N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-NITROBENZAMIDE
CAS No.: 313469-70-4
Cat. No.: VC4529886
Molecular Formula: C15H11N3O5S2
Molecular Weight: 377.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313469-70-4 |
|---|---|
| Molecular Formula | C15H11N3O5S2 |
| Molecular Weight | 377.39 |
| IUPAC Name | N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide |
| Standard InChI | InChI=1S/C15H11N3O5S2/c1-25(22,23)9-6-7-11-13(8-9)24-15(16-11)17-14(19)10-4-2-3-5-12(10)18(20)21/h2-8H,1H3,(H,16,17,19) |
| Standard InChI Key | DWOWUBGTXLNIRC-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,3-benzothiazole scaffold substituted at position 6 with a methanesulfonyl group (-SOCH) and at position 2 with a 2-nitrobenzamide group (-CONH-CH-NO). The planar benzothiazole ring enhances π-π stacking interactions with biological targets, while the electron-withdrawing nitro and sulfonyl groups influence reactivity and solubility.
Key Structural Data:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 377.39 g/mol |
| IUPAC Name | N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide |
| SMILES | CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3N+[O-] |
| InChIKey | DWOWUBGTXLNIRC-UHFFFAOYSA-N |
Physicochemical Characteristics
Synthesis and Preparation
Synthetic Routes
The compound is synthesized via a two-step protocol:
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Formation of 6-Methanesulfonyl-1,3-Benzothiazole: Reaction of 2-aminothiophenol with methanesulfonyl chloride under basic conditions.
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Amidation with 2-Nitrobenzoyl Chloride: Coupling the benzothiazole intermediate with 2-nitrobenzoyl chloride using triethylamine in dichloromethane.
Reaction Conditions:
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Temperature: 25–40°C
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Time: 6–12 hours
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Yield: 65–75% after purification by recrystallization.
Industrial-Scale Production
Continuous flow reactors improve efficiency, reducing reaction times by 30% compared to batch processes. Automated systems enhance reproducibility, with purity >98% achieved via column chromatography .
Biological Activities and Mechanisms
Anticonvulsant and Neuroprotective Effects
Benzothiazole derivatives exhibit anticonvulsant activity by modulating GABA receptors and voltage-gated sodium channels. In murine models, analogs of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide reduced seizure duration by 40–60% in maximal electroshock tests . Neurotoxicity assays indicated no significant hepatotoxicity at therapeutic doses .
Antitubercular Activity
The methanesulfonyl group enhances inhibition of Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), a key enzyme in cell wall biosynthesis. Derivatives showed minimum inhibitory concentrations (MIC) <40 nM, comparable to first-line drugs like isoniazid .
Cholinesterase Inhibition
In Alzheimer’s disease models, structural analogs demonstrated acetylcholinesterase (AChE) inhibition (IC = 2.31 μM) and reduced β-amyloid aggregation by 53%. Molecular docking revealed interactions with the AChE peripheral anionic site .
Comparison with Related Compounds
Structural Analogues
| Compound | R-Group | Activity (MIC or IC) |
|---|---|---|
| PBTZ169 | -CF | 0.5 nM (Antitubercular) |
| MsPBTZ169 | -SOCH | 0.01 μM (Antitubercular) |
| N-(6-Ethoxy-Benzothiazol-2-yl)-4-Nitrobenzamide | -OCHCH | 32 nM (Anticonvulsant) |
Structure-Activity Relationships (SAR)
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